6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid
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Overview
Description
The compound “6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid” is a derivative of lysine . It is a colorless, crystalline substance .
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of this compound is C14H19NO4 . The structure includes a benzyloxy carbonyl group attached to an amino group, which is part of a larger indolizine ring structure .Chemical Reactions Analysis
The compound, being an organoboron derivative, can undergo a variety of transformations including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations . The Suzuki–Miyaura coupling reaction is particularly significant, involving the transfer of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
Amino acids, including lysine derivatives, are typically colorless, crystalline substances . They have high melting points due to their ionic properties . Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .Scientific Research Applications
Synthesis and Peptidomimetic Applications
6-Amino-5-oxo-1,2,3,5-tetrahydro-3-indolizinecarboxylic acid was synthesized as a novel scaffold aimed at mimicking the extended conformation of peptides. This design targets its application as a β-sheet peptidomimetic. The synthesis route involved a [3+2]-cycloaddition of a dicarbonyl stabilized isomunchnone intermediate, highlighting its potential in creating potent inhibitors for specific proteases, such as the HCV NS3 protease. This suggests its importance in the development of therapeutic agents targeting protein-protein interactions critical in various diseases (Zhang, Schmitt, & Decicco, 2002).
Chemical Synthesis and Biological Activity
The compound's synthesis processes and its derivatives have been explored for their biological activities. For instance, a study focused on the synthesis of N-substituted-3-chloro-2-azetidinones and their antibacterial and antifungal activities. While not directly mentioning 6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid, this research shows the broader context of synthesizing complex molecules for potential antimicrobial applications. Such studies lay the groundwork for understanding the compound's utility in developing new antimicrobial agents (Chavan & Pai, 2007).
Future Directions
Properties
IUPAC Name |
5-oxo-6-(phenylmethoxycarbonylamino)-2,3-dihydro-1H-indolizine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-15-13(8-6-12-7-9-14(16(21)22)19(12)15)18-17(23)24-10-11-4-2-1-3-5-11/h1-6,8,14H,7,9-10H2,(H,18,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVFCOCFDWQMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C(=O)N2C1C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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